molecular formula C8H8N4O B3357368 1-(1H-benzo[d]imidazol-5-yl)urea CAS No. 72550-36-8

1-(1H-benzo[d]imidazol-5-yl)urea

Cat. No. B3357368
CAS RN: 72550-36-8
M. Wt: 176.18 g/mol
InChI Key: MWVDHRNJENPNGR-UHFFFAOYSA-N
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Description

1-(1H-benzo[d]imidazol-5-yl)urea is a compound that contains an imidazole moiety, which is a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . Imidazole is also known as 1,3-diazole and is amphoteric in nature, meaning it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . There are different examples of commercially available drugs in the market which contains 1,3-diazole ring .


Molecular Structure Analysis

The molecular structure of 1-(1H-benzo[d]imidazol-5-yl)urea has been studied using experimental and theoretical techniques . The study investigated rotamerism, geometry, tautomerism and mechanistic aspects of tautomerism .


Chemical Reactions Analysis

Imidazole is known for its broad range of chemical and biological properties . It has been used in the synthesis of various compounds, including those with antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(1H-benzo[d]imidazol-5-yl)urea have been studied using experimental and theoretical techniques . The study investigated the spectral properties of the compound, including FT-IR, FT-Raman, NMR, and UV-vis spectra .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities and are used in a variety of applications . Therefore, there is a great importance of heterocyclic ring-containing drugs , and the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

properties

IUPAC Name

3H-benzimidazol-5-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-8(13)12-5-1-2-6-7(3-5)11-4-10-6/h1-4H,(H,10,11)(H3,9,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVDHRNJENPNGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)N)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90501197
Record name N-1H-Benzimidazol-6-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-benzo[d]imidazol-5-yl)urea

CAS RN

72550-36-8
Record name N-1H-Benzimidazol-6-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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